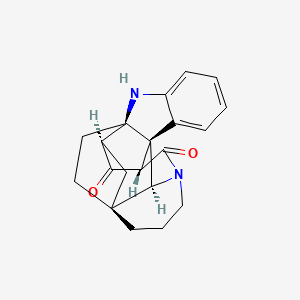
5,22-Dioxokopsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,22-Dioxokopsane: is a monoterpenoid indole alkaloid derived from the plant Kopsia officinalis. This compound belongs to the kopsane family of alkaloids, which are known for their complex structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,22-Dioxokopsane involves several key steps:
Diels-Alder Reaction: The core bicyclo[2.2.2]octane framework is constructed using a Diels-Alder reaction.
SmI2-Mediated Cascade Reduction/Aldol Reaction: This step constructs the five-membered ring and the quaternary carbon at position 7.
Cascade Reduction Amination/Lactamization: This step completes the seven-membered ring system.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,22-Dioxokopsane can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5,22-Dioxokopsane has several applications in scientific research:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: The compound’s biological activities, such as immunosuppressive effects, are of interest in biological research.
Medicine: Potential therapeutic applications are being explored due to its biological activities.
Industry: Its unique structure and properties make it a candidate for various industrial applications
Mechanism of Action
The mechanism of action of 5,22-Dioxokopsane involves its interaction with specific molecular targets and pathways. It has been shown to exhibit immunosuppressive activity, likely through modulation of immune cell signaling pathways .
Comparison with Similar Compounds
- Kopsanone
- 10,22-Dioxokopsane
- Kopsanol
- Epi-Kopsanol
- N-Methyl-10,22-Dioxokopsane
Comparison: 5,22-Dioxokopsane is unique due to its specific structural features and biological activities. While similar compounds share the core indole alkaloid structure, variations in functional groups and stereochemistry result in different biological activities and chemical properties .
Biological Activity
5,22-Dioxokopsane is a monoterpenoid indole alkaloid derived from the plant Kopsia officinalis. This compound has garnered attention due to its complex structure and potential biological activities. The following sections detail its synthesis, biological activities, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique heptacyclic caged ring system characteristic of many kopsane alkaloids. The total synthesis of this compound has been achieved through various methodologies, including asymmetric catalysis and oxidative cyclization techniques.
Synthesis Overview
- Key Reactions : The synthesis involves several critical steps such as:
The following table summarizes key synthetic routes for this compound:
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Properties
- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, one study reported an IC50 value of approximately 35 μM against HepG2 cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .
Other Biological Activities
- Antimicrobial Effects : Preliminary studies suggest that this compound may have antimicrobial properties, although detailed mechanisms remain to be elucidated.
- Neuroprotective Potential : Some investigations have hinted at neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease, though further research is required to confirm these findings .
Case Studies
- Study on HepG2 Cells :
- Synthesis and Biological Evaluation :
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(1R,4R,12R,13S,16S,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-15,17-dione |
InChI |
InChI=1S/C20H20N2O2/c23-15-12-10-18-6-3-9-22-16(24)14(15)20(17(18)22)11-4-1-2-5-13(11)21-19(12,20)8-7-18/h1-2,4-5,12,14,17,21H,3,6-10H2/t12-,14-,17-,18+,19+,20-/m0/s1 |
InChI Key |
CMSYVVVIPSVAIQ-ZQWMEVDHSA-N |
Isomeric SMILES |
C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6=O)C7=CC=CC=C7N5 |
Canonical SMILES |
C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6=O)C7=CC=CC=C7N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















